Cas no 4456-77-3 (4H-isoquinoline-1,3-dione)

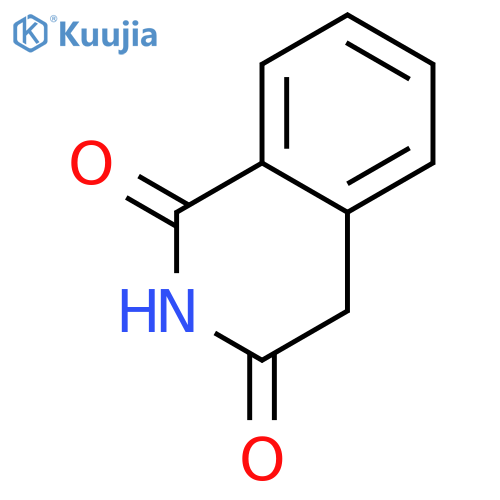

4H-isoquinoline-1,3-dione structure

商品名:4H-isoquinoline-1,3-dione

4H-isoquinoline-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 1,3[2H,4H]-Isoquinolinedione

- 1,2,3,4-Tetrahydroisoquinoline-1,3-dione

- 1,3 (2H, 4H)-Isoquinolinedione

- 4H-Isoquinoline-1,3-dione

- 2,4-dihydroisoquinoline-1,3-dione

- 4H-isoquinolin-1,3-dione

- Homophthalimide

- Isoquinoline-1,3(2H,4H)-dione

- isoquinoline-1,3-dione

- 2H,4H-1,3-Isoquinolinedione

- FR 038470

- NSC 409146

- 1,3(2H,4H)-Isoquinolinedione

- MLS003373813

- QGNQEODJYRGEJX-UHFFFAOYSA-N

- homophtalic-imide

- 1,4H)-Isoquinolinedione

- cid_349435

- HMS1734A04

- 1,3-[2H,4H]-Isoquinolinedione

- NSC409146

- B

- AS-18364

- AM20061083

- CS-W006004

- Y10382

- A18787

- CHEMBL1210769

- AB05280

- UNII-36C8TUT4R4

- BDBM50322995

- 1,2,3,4-4H-Isoquinolin-1,3-dione

- SR-01000902235-2

- 1,2,3,4-Tetrahydro-1,3-dioxoisoquinoline

- FT-0647852

- SCHEMBL422023

- SMR002048609

- EN300-15352

- MFCD00234966

- 36C8TUT4R4

- SY067196

- J-650194

- DTXSID50325194

- SR-01000902235

- AKOS001174017

- Z133528266

- 1,3,4-Tetrahydro-1,3-dioxoisoquinoline

- Isoquinoline-1 pound not3(2H pound not4H)-dione

- J-503856

- 4456-77-3

- NSC-409146

- BBL100072

- DB-081850

- STL214583

- AC-907/25005390

- 4H-isoquinoline-1,3-dione

-

- MDL: MFCD00234966

- インチ: 1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-4H,5H2,(H,10,11,12)

- InChIKey: QGNQEODJYRGEJX-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C(N1[H])=O

計算された属性

- せいみつぶんしりょう: 161.04800

- どういたいしつりょう: 161.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 46.2

じっけんとくせい

- 密度みつど: 1.286±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 236-238 ºC

- ふってん: 377.1°C at 760 mmHg

- 屈折率: 1.56

- ようかいど: 微溶性(5.8 g/l)(25ºC)、

- PSA: 46.17000

- LogP: 0.82790

4H-isoquinoline-1,3-dione セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Sealed in dry,Room Temperature

4H-isoquinoline-1,3-dione 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4H-isoquinoline-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A129796-10g |

Isoquinoline-1,3(2H,4H)-dione |

4456-77-3 | 96% | 10g |

$132.0 | 2025-02-25 | |

| Chemenu | CM145703-10g |

1,3[2H,4H]-Isoquinolinedione |

4456-77-3 | 96% | 10g |

$*** | 2023-05-30 | |

| Enamine | EN300-15352-0.05g |

1,2,3,4-tetrahydroisoquinoline-1,3-dione |

4456-77-3 | 96% | 0.05g |

$19.0 | 2023-05-01 | |

| TRC | I918270-100mg |

Isoquinoline-1,3(2H,4H)-dione |

4456-77-3 | 100mg |

$ 65.00 | 2022-06-04 | ||

| Enamine | EN300-15352-1.0g |

1,2,3,4-tetrahydroisoquinoline-1,3-dione |

4456-77-3 | 96% | 1g |

$39.0 | 2023-05-01 | |

| abcr | AB436681-5 g |

Isoquinoline-1,3(2H,4H)-dione, 95%; . |

4456-77-3 | 95% | 5g |

€380.40 | 2023-07-18 | |

| Chemenu | CM145703-5g |

1,3[2H,4H]-Isoquinolinedione |

4456-77-3 | 96% | 5g |

$*** | 2023-05-30 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD03010-25g |

Isoquinoline-1,3(2H,4H)-dione |

4456-77-3 | 97% | 25g |

$770 | 2023-09-07 | |

| Ambeed | A129796-100mg |

Isoquinoline-1,3(2H,4H)-dione |

4456-77-3 | 96% | 100mg |

$6.0 | 2025-02-25 | |

| ChemScence | CS-W006004-10g |

Isoquinoline-1,3(2H,4H)-dione |

4456-77-3 | 95.79% | 10g |

$279.0 | 2022-04-27 |

4H-isoquinoline-1,3-dione 関連文献

-

Wannian Zhao,Ping Xie,Min Zhang,Ben Niu,Zhaogang Bian,Charles Pittman,Aihua Zhou Org. Biomol. Chem. 2014 12 7690

-

Yan-Ning Niu,Xiao-Feng Xia Org. Biomol. Chem. 2022 20 7861

-

Yan-qin Yuan,Pailla Santhosh Kumar,Chun-niu Zhang,Ming-hua Yang,Sheng-rong Guo Org. Biomol. Chem. 2017 15 7330

-

Guanglong Zou,Xuelin Wang Org. Biomol. Chem. 2017 15 8748

-

Xuanxuan Li,Shengyi Zhuang,Xinxin Fang,Ping Liu,Peipei Sun Org. Biomol. Chem. 2017 15 1821

4456-77-3 (4H-isoquinoline-1,3-dione) 関連製品

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4456-77-3)4H-isoquinoline-1,3-dione

清らかである:99%

はかる:25g

価格 ($):256.0